molecular formula C17H15F3N2O2 B5251963 N'-phenyl-N-[2-[3-(trifluoromethyl)phenyl]ethyl]oxamide

N'-phenyl-N-[2-[3-(trifluoromethyl)phenyl]ethyl]oxamide

Cat. No.: B5251963
M. Wt: 336.31 g/mol
InChI Key: QAXWQHVTDXMYLI-UHFFFAOYSA-N
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Description

N’-phenyl-N-[2-[3-(trifluoromethyl)phenyl]ethyl]oxamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyl group, a trifluoromethyl group, and an oxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-phenyl-N-[2-[3-(trifluoromethyl)phenyl]ethyl]oxamide typically involves the reaction of phenylamine with trifluoromethyl-substituted benzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then reacted with oxalyl chloride to form the final oxamide product .

Industrial Production Methods

Industrial production of N’-phenyl-N-[2-[3-(trifluoromethyl)phenyl]ethyl]oxamide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N’-phenyl-N-[2-[3-(trifluoromethyl)phenyl]ethyl]oxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-phenyl-N-[2-[3-(trifluoromethyl)phenyl]ethyl]oxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-phenyl-N-[2-[3-(trifluoromethyl)phenyl]ethyl]oxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The oxamide linkage can form hydrogen bonds with proteins, potentially inhibiting their activity. The phenyl group contributes to the compound’s stability and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-phenyl-N-[2-[3-(trifluoromethyl)phenyl]ethyl]oxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the oxamide linkage provides opportunities for hydrogen bonding and interaction with biological targets .

Properties

IUPAC Name

N'-phenyl-N-[2-[3-(trifluoromethyl)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2/c18-17(19,20)13-6-4-5-12(11-13)9-10-21-15(23)16(24)22-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXWQHVTDXMYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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